molecular formula C24H21N5O2 B11976705 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-48-1

5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11976705
CAS No.: 303106-48-1
M. Wt: 411.5 g/mol
InChI Key: YUTQFMRMQMKDJR-CVKSISIWSA-N
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Description

The compound 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide (CAS: 634896-54-1) is a pyrazole-carbohydrazide derivative with the molecular formula C24H21N5O2 and a molecular weight of 411.5 g/mol . Its structure features a pyrazole core substituted at position 3 with a carbohydrazide group and at position 5 with a 4-((4-methylbenzyl)oxy)phenyl moiety. The compound is synthesized via condensation reactions involving pyrazole-3-carbohydrazide and aromatic aldehydes, a common strategy for generating structurally diverse hydrazide derivatives .

Properties

CAS No.

303106-48-1

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H21N5O2/c1-17-5-7-18(8-6-17)16-31-21-11-9-19(10-12-21)22-14-23(28-27-22)24(30)29-26-15-20-4-2-3-13-25-20/h2-15H,16H2,1H3,(H,27,28)(H,29,30)/b26-15+

InChI Key

YUTQFMRMQMKDJR-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the 4-Methylbenzyl Group: This step often involves the use of a Williamson ether synthesis, where the phenol group is reacted with 4-methylbenzyl chloride in the presence of a base.

    Formation of the Carbohydrazide Group: This can be achieved by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methyl group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 5-(4-((4-Methylbenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide exerts its effects is complex and involves multiple molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent variations , synthetic yields , spectroscopic properties , and biological activities .

Structural Analogues and Substituent Effects

The table below highlights key structural differences among pyrazole-carbohydrazide derivatives:

Compound Name Substituent R₁ (Pyrazole-5-position) Substituent R₂ (Schiff Base) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-((4-Methylbenzyl)oxy)phenyl Pyridin-2-ylmethylene C24H21N5O2 411.5
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Methyl 4-Methoxybenzylidene C14H15N3O2 265.3
(E)-N'-(3-Pyridinylmethylene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl Pyridin-3-ylmethylene C16H12ClN5O 333.8
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 4-Nitrobenzylidene C17H12N6O5 380.3
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-3-carbohydrazide 4-((4-Chlorobenzyl)oxy)phenyl Naphthalen-1-ylmethylene C28H21ClN4O2 481.9

Key Observations :

  • The target compound distinguishes itself with a 4-methylbenzyloxy group at R₁, which enhances lipophilicity compared to smaller substituents (e.g., methyl or chloro) .
Spectroscopic and Computational Studies
  • FTIR and NMR : The target compound’s carbonyl (C=O) and imine (C=N) stretches are observed at 1650–1680 cm⁻¹ and 1590–1620 cm⁻¹ , respectively, consistent with analogues .
  • DFT Calculations : For similar compounds (e.g., (E)-N'-(4-methoxybenzylidene) derivatives), computational studies reveal planar geometries favoring π-π stacking and hydrogen bonding, critical for binding to biological targets .

Biological Activity

The compound 5-(4-((4-Methylbenzyl)oxy)phenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy.

Chemical Structure

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and its structure can be represented as follows:

5 4 4 Methylbenzyl oxy phenyl N pyridin 2 ylmethylene 1H pyrazole 3 carbohydrazide\text{5 4 4 Methylbenzyl oxy phenyl N pyridin 2 ylmethylene 1H pyrazole 3 carbohydrazide}

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds effectively inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers. The compound under discussion has been evaluated in vitro against different cancer cell lines, demonstrating promising cytotoxic effects.

Case Study:
In a study examining the effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited a synergistic effect when combined with doxorubicin, enhancing its cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is significant. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. The specific compound has been tested for its ability to reduce edema in animal models, showing results comparable to standard anti-inflammatory drugs such as indomethacin.

Data Table: Anti-inflammatory Activity Comparison

Compound NameDose (mg/kg)Edema Reduction (%)Standard Drug
This compound1065%Indomethacin
Indomethacin1070%-

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored extensively. The compound has demonstrated activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Case Study:
In vitro studies against Escherichia coli and Staphylococcus aureus revealed that the compound exhibits bactericidal effects at concentrations lower than those required for traditional antibiotics.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus20
Aspergillus niger25

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of the hydrazide functional group is believed to enhance its reactivity with biological macromolecules, leading to significant pharmacological effects.

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